molecular formula C8H10N2O B8344817 3-(1H-Pyrazol-1-yl)cyclopentanone CAS No. 933795-56-3

3-(1H-Pyrazol-1-yl)cyclopentanone

Cat. No. B8344817
M. Wt: 150.18 g/mol
InChI Key: FPBNCNKYQFPLRA-UHFFFAOYSA-N
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Patent
US08071591B2

Procedure details

A mixture of pyrazole (6.85 g, 100 mmol), 2-cyclopenten-1-one (19.3 g, 235 mmol) and ScCl3 (1.42 g, 9.38 mmol) in anhydrous CH2Cl2 (3 mL) was stirred at room temperature for 30 min. The reaction mixture was poured into water and then extracted with CH2Cl2. The organic layer was washed with brine, and dried over anhyd Na2SO4 followed by the removal of solvent. The crude product was purified by column chromatography (Hexane/EtOAc=4/1) to yield 3-(1H-pyrazol-1-yl)cyclopentan-1-one (14.1 g, 94%) as yellow oil.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ScCl3
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[C:6]1(=[O:11])[CH2:10][CH2:9][CH:8]=[CH:7]1.O>C(Cl)Cl>[N:1]1([CH:8]2[CH2:9][CH2:10][C:6](=[O:11])[CH2:7]2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
19.3 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
ScCl3
Quantity
1.42 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhyd Na2SO4
CUSTOM
Type
CUSTOM
Details
followed by the removal of solvent
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (Hexane/EtOAc=4/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=CC=C1)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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